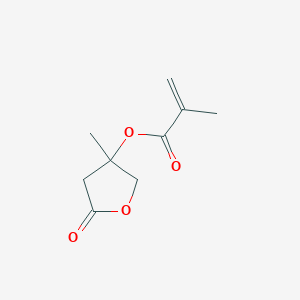
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by its unique structure, which includes a furan ring and an ester functional group.
Vorbereitungsmethoden
The synthesis of 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate typically involves the esterification of 2-methylpropenoic acid with a suitable alcohol derivative of 3-methyl-5-oxooxolan . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins due to its reactive ester group.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is hydrolyzed to produce the corresponding alcohol and acid, which can then participate in further biochemical pathways . The furan ring structure may also interact with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, tetrahydro-3-methyl-5-oxo-3-furanyl ester: This compound has a similar structure but may differ in its reactivity and applications.
(2,3-dimethyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
195000-63-6 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(3-methyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)8(11)13-9(3)4-7(10)12-5-9/h1,4-5H2,2-3H3 |
InChI-Schlüssel |
ALRKOZVWDDKMPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1(CC(=O)OC1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














